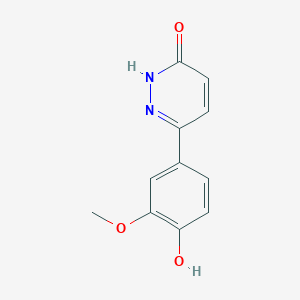

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-6-7(2-4-9(10)14)8-3-5-11(15)13-12-8/h2-6,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSRGVSARMICCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239830 | |

| Record name | 6-(4-Hydroxy-3-methoxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105193-85-8 | |

| Record name | 6-(4-Hydroxy-3-methoxyphenyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Hydroxy-3-methoxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-hydroxy-3-methoxyphenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Chloropyridazine Derivatives

One of the most prominent methods involves starting from chlorinated pyridazine intermediates, which undergo nucleophilic substitution and cyclization reactions to form the pyridazinone core:

- Starting materials: 3,4,6-Trichloropyridazine derivatives

- Key reagents: Pyrocatechol (for hydroxyl groups), phenolic compounds

- Reaction conditions: Reflux in polar solvents such as ethanol or acetic acid, often with base catalysts like potassium carbonate

- Process overview:

The chloropyridazine undergoes nucleophilic aromatic substitution with phenolic compounds, followed by intramolecular cyclization to form the pyridazinone ring system. The yields depend on the substituents and reaction conditions but generally range from 80% for intermediate steps to around 77% for the final cyclized product.

This method is summarized in Scheme 2 of recent literature, where the cyclization of 3,4,6-trichloropyridazine with phenolic nucleophiles yields the desired compound efficiently.

Multi-step Synthesis via Sonogashira Coupling

Another approach involves constructing the phenyl substituent via cross-coupling reactions:

- Step 1: Synthesis of chloropyridazine intermediates

- Step 2: Sonogashira coupling of the chloropyridazine with terminal alkynes bearing methoxyphenyl groups

- Step 3: Hydrogenation and cyclization steps to form the pyridazinone core

This route allows for the introduction of the 4-hydroxy-3-methoxyphenyl group through subsequent functionalization of the aromatic ring, offering versatility in substituent variation.

Research Findings on Preparation Methods

| Method | Starting Materials | Key Reactions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of chloropyridazine | 3,4,6-Trichloropyridazine, phenolic compounds | Nucleophilic substitution, intramolecular cyclization | ~80% for intermediates, 77% for final | High yield, straightforward | Requires chlorinated intermediates |

| Sonogashira coupling | Chloropyridazine, terminal alkynes | Cross-coupling, hydrogenation | Variable, around 40-77% | Structural diversity | Multi-step, sensitive to reaction conditions |

Notes on Reaction Conditions and Optimization

- Solvent systems: Ethanol, acetic acid, dioxane-water mixtures are common

- Bases: Potassium carbonate, sodium hydroxide

- Catalysts: Palladium catalysts for coupling reactions

- Temperature: Reflux conditions (~80-120°C) for cyclization and coupling

- Purification: Recrystallization, chromatography for high purity

Summary of Key Research Findings

- The synthesis of pyridazinone derivatives, including the target compound, is feasible via nucleophilic substitution of chloropyridazine derivatives followed by cyclization.

- Multi-step routes involving Sonogashira coupling expand structural diversity and functionalization options.

- Reaction yields are generally high, but optimization of reaction conditions (temperature, solvent, catalysts) is critical for scalability.

- The choice of starting materials and reaction pathways influences the overall efficiency and purity of the final compound.

Concluding Remarks

The preparation of This compound is well-established through chloropyridazine cyclization and cross-coupling strategies. These methods are supported by extensive research, emphasizing the importance of reaction condition optimization to achieve high yields and purity. Future advancements may focus on greener synthesis routes and scalable processes for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 6-(4-formyl-3-methoxyphenyl)pyridazin-3(2H)-one, while reduction of the pyridazinone ring may produce 6-(4-hydroxy-3-methoxyphenyl)dihydropyridazin-3(2H)-one.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized efficiently from biomass-derived materials, showcasing its potential for sustainable chemistry practices . Its molecular formula is with a molecular weight of 218.21 g/mol .

Anticancer Properties

One of the most significant applications of this compound lies in its anticancer properties. Research indicates that derivatives of pyridazine compounds exhibit potent activity against various cancer cell lines. For instance, preliminary studies have shown that this compound can induce apoptosis in liver cancer cells, highlighting its potential as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression, such as PIM-1 kinase. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells, making it a promising candidate for further development in cancer therapeutics .

Case Study 1: Anticancer Activity

A study conducted on various pyridazine derivatives, including this compound, demonstrated significant cytotoxic effects against multiple tumor cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound could potentially serve as a template for designing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that the compound acts through multiple pathways, including the induction of oxidative stress and modulation of apoptotic signaling pathways. This multifaceted approach enhances its efficacy as an anticancer agent and provides insights into its therapeutic potential .

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF7 | 10.5 | Induces apoptosis |

| HepG2 | 9.8 | PIM-1 kinase inhibition | |

| A549 | 12.0 | Modulates oxidative stress |

Therapeutic Potential and Future Directions

The therapeutic potential of this compound extends beyond oncology. Its ability to modulate various biological pathways suggests applications in other fields, such as neurodegenerative diseases and metabolic disorders. Ongoing research is focused on optimizing its pharmacological properties to enhance bioavailability and reduce toxicity.

Mechanism of Action

The mechanism of action of 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s structure is distinguished by its 4-hydroxy-3-methoxyphenyl substituent. Key analogs include:

| Compound Name | Substituents on Pyridazinone Core | Key Structural Features |

|---|---|---|

| 6-Phenylpyridazin-3(2H)-one | 6-Phenyl | Lacks hydroxyl/methoxy groups |

| 6-(4-Methylphenyl)pyridazin-3(2H)-one | 6-(4-Methylphenyl) | Methyl group enhances lipophilicity |

| 6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one | 6-(4-Fluoro-2-methoxyphenyl) | Fluorine introduces electronegativity |

| 6-(4-Chlorophenyl)pyridazin-3(2H)-one | 6-(4-Chlorophenyl) | Chlorine may improve metabolic stability |

| 6-(4-Methoxyphenyl)pyridazin-3(2H)-one | 6-(4-Methoxyphenyl) | Methoxy group affects electronic density |

The 4-hydroxy-3-methoxyphenyl moiety in the target compound provides both hydrogen-bonding (via -OH) and steric bulk (via -OCH₃), which are absent in simpler analogs like 6-phenylpyridazin-3(2H)-one .

Physicochemical Properties

- Melting Points :

- Solubility: 6-Phenylpyridazin-3(2H)-one exhibits poor water solubility (0.12 mg/mL in water) but improved solubility in ethanol (8.4 mg/mL) . The 4-hydroxy-3-methoxyphenyl group may enhance aqueous solubility due to polar functional groups.

Pharmacological Activity Comparison

Analgesic Activity

- 6-Phenyl-4-substituted benzylidene derivatives (e.g., IIIA-IIIC) showed significant analgesic activity (p<0.001) in hot-plate tests, though less potent than aspirin .

- Target Compound : Hydroxyl groups may enhance binding to opioid receptors, but experimental data are lacking.

Antimicrobial Activity

- 6-(3-((2Z,4E)-2-Phenylbenzo[b][1,4]thiazepin-4-yl)pyridazin-3(2H)-one derivatives displayed antibacterial activity comparable to penicillin, attributed to the thiazepine substituent .

- 6-(4-Chlorophenyl)pyridazin-3(2H)-one analogs showed moderate antifungal activity .

Anticancer Activity

Cardiotonic Activity

- 6-Phenyl-4,5-dihydropyridazin-3(2H)-one derivatives (e.g., levosimendan analogs) act as calcium sensitizers, improving cardiac contractility .

Biological Activity

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one, a compound belonging to the pyridazinone class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects, drawing from a variety of research studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a pyridazinone core substituted with a hydroxy and methoxy group on the phenyl ring, which is crucial for its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| SMILES | COC1=CC=C(C=C1)C2=NNC(=O)C=C2 |

| InChI Key | HEKMSRLHSLEVMF-UHFFFAOYSA-N |

Anti-inflammatory Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyridazinone derivatives inhibited interleukin-1 beta (IL-1β) production in HL-60 cells stimulated by lipopolysaccharide (LPS), demonstrating their potential as anti-inflammatory agents .

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been reported that related pyridazinone compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is believed to be due to interactions with cell cycle-related proteins .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may have neuroprotective effects. For example, a derivative was evaluated for its ability to inhibit D-amino acid oxidase (DAAO), which plays a role in cognitive functions. The compound showed dose-dependent inhibition with IC50 values ranging from 4.4 to 8.8 nM across different species, indicating its potential as a neuroprotective agent .

Case Studies

-

Study on IL-1β Inhibition :

- Objective : Evaluate the inhibitory effect on IL-1β production.

- Method : HL-60 cells were treated with LPS and various concentrations of the compound.

- Results : Significant reduction in IL-1β levels was observed at higher concentrations.

-

Anticancer Activity :

- Objective : Assess cytotoxicity against breast cancer cell lines.

- Method : MDA-MB-231 and BT-549 cells were treated with the compound.

- Results : The compound exhibited selective cytotoxicity, reducing cell viability significantly compared to control groups.

Q & A

Basic: What are common synthetic routes for 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one?

The compound is typically synthesized via cyclocondensation or substitution reactions. A representative method involves reacting substituted aldehydes with 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives in ethanol under basic conditions (e.g., sodium ethoxide). For example, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one reacts with benzaldehyde derivatives in ethanol, followed by acidification and recrystallization in 90% ethanol to yield the target compound . Modifications to substituents on the aryl or aldehyde groups can tailor physicochemical properties .

Basic: What characterization methods are critical for confirming the structure of this compound?

Key techniques include:

- Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and crystal packing (e.g., monoclinic system with space group C2/c for a related pyridazinone derivative) .

- Hirshfeld surface analysis: Maps intermolecular interactions (e.g., hydrogen bonding, C–H···π contacts) to validate supramolecular arrangements .

- NMR and HPLC: Confirm purity and substituent positions (e.g., aryl proton shifts in -NMR at δ 6.8–7.5 ppm) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

- Solvent choice: Ethanol or methanol promotes solubility of intermediates while minimizing side reactions .

- Catalytic bases: Sodium ethoxide (over NaOH) enhances nucleophilic substitution efficiency in cyclocondensation .

- Temperature control: Room-temperature reactions reduce decomposition risks, while reflux may accelerate sluggish steps .

- Purification: Recrystallization in 90% ethanol removes unreacted aldehydes and byproducts .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate computational models: Adjust force fields (e.g., AMBER vs. CHARMM) to better capture hydrogen-bonding interactions critical for receptor binding .

- Validate assays: Use orthogonal bioassays (e.g., enzymatic inhibition vs. cell-based viability) to confirm activity. For example, discrepancies in hypotensive activity may arise from off-target effects in vivo .

- Solubility correction: Account for poor aqueous solubility (common in pyridazinones) by testing dimethyl sulfoxide (DMSO) solubilized samples at non-cytotoxic concentrations .

Advanced: What strategies guide structure-activity relationship (SAR) studies for pharmacological applications?

- Substituent variation: Introduce electron-withdrawing groups (e.g., Cl, CF) at the 4-aryl position to enhance binding to cardiac ion channels .

- Ring saturation: Compare dihydropyridazinones with fully aromatic analogs; saturation often improves metabolic stability but reduces planar stacking interactions .

- Bioisosteric replacement: Replace the methoxy group with ethoxy or hydroxyl groups to modulate lipophilicity and hydrogen-bonding capacity .

Advanced: What challenges arise in validating analytical methods for impurity profiling?

- Co-elution issues: Use orthogonal HPLC columns (C18 vs. phenyl-hexyl) to separate structurally similar impurities (e.g., 4-substituted vs. 3-substituted isomers) .

- Detection limits: Optimize UV wavelengths (e.g., 254 nm for pyridazinones) or switch to mass spectrometry for trace impurity quantification .

- Reference standards: Synthesize and characterize process-related impurities (e.g., N-oxides, hydrolyzed derivatives) for spiking studies .

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of ethanol vapors or HCl fumes .

- Waste disposal: Segregate acidic waste (e.g., post-HCl acidification) and neutralize before disposal .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

- Docking studies: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), focusing on the pyridazinone core’s interaction with the catalytic Tyr385 residue .

- Molecular dynamics (MD): Simulate 100-ns trajectories to assess stability of hydrogen bonds between the 4-hydroxy group and His90 in kinase targets .

- QSAR models: Train models on pyridazinone derivatives to correlate logP values with antibacterial IC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.